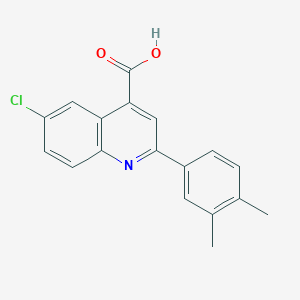

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFAYTBCOPFSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353786 | |

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445289-11-2 | |

| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 445289-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids. This class of compounds is recognized for its diverse pharmacological potential, including anticancer and antibacterial activities.[1][2] This document details the chemical identity, a proposed synthetic route based on established methodologies, and an exploration of its potential biological activities and mechanisms of action, drawing upon data from structurally related analogues.

Chemical Identity:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 445289-11-2 |

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 311.76 g/mol |

Synthesis

The synthesis of this compound can be achieved through the Pfitzinger quinoline synthesis, a well-established method for preparing quinoline-4-carboxylic acids.[1][3][4] This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

For the target compound, the proposed reactants are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone. The reaction proceeds via the base-catalyzed ring-opening of 5-chloroisatin, followed by condensation with the ketone and subsequent cyclization and dehydration to yield the final product.

Proposed Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on known Pfitzinger reactions for similar compounds and may require optimization.[3]

Materials:

-

5-Chloroisatin

-

1-(3,4-dimethylphenyl)ethanone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, for acidification)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthetic Workflow Diagram

Caption: Pfitzinger synthesis workflow for the target compound.

Biological Activity and Potential Mechanisms of Action

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanisms of action are often associated with the inhibition of key cellular processes required for cancer cell proliferation and survival.

Potential Mechanisms of Action:

-

Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[1]

-

Cell Cycle Arrest: Quinoline derivatives can interfere with the cell cycle, leading to arrest at different phases and preventing cell division.[2]

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[2]

-

Inhibition of Signaling Pathways: Disruption of oncogenic signaling pathways is another key mechanism. For instance, some quinoline derivatives have been shown to inhibit pathways that are critical for tumor growth and survival.[3]

Quantitative Data for Structurally Related Compounds:

The following table summarizes the anticancer activity of several quinoline-4-carboxylic acid derivatives, providing context for the potential potency of the target compound.

| Compound ID | Cancer Cell Line | IC₅₀ | Reference |

| Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) | MCF-7 (Breast) | 82.9% growth reduction | [3] |

| P6 | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [1] |

| Compound 41 | DHODH Inhibition | 9.71 nM | [1] |

| Compound 43 | DHODH Inhibition | 26.2 nM | [1] |

Antibacterial Activity

Quinoline-based compounds have a long history as antimicrobial agents. Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1]

Potential Mechanisms of Action:

The antibacterial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.

Quantitative Data for Structurally Related Compounds:

The table below presents the minimum inhibitory concentrations (MICs) for a related quinoline derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [1] |

| Compound 5a7 | Escherichia coli | 128 | [1] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for quinoline-4-carboxylic acid derivatives in cancer, focusing on the inhibition of a generic signaling pathway that promotes cell proliferation and survival.

Caption: Potential inhibition of a cancer signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the established Pfitzinger synthesis, a reliable synthetic route can be proposed. While specific biological data for this exact molecule is limited, the extensive research on related quinoline-4-carboxylic acid derivatives strongly suggests its potential as an anticancer and antibacterial agent. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic promise. This guide provides a foundational framework for researchers to pursue further studies on this and related compounds.

References

Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a viable synthetic route for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids.

Core Synthesis: The Pfitzinger Reaction

The primary synthetic strategy for this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative, in this case, 5-chloroisatin, with a carbonyl compound containing an α-methylene group, which is 1-(3,4-dimethylphenyl)ethan-1-one, in the presence of a strong base.[1][2][3][4] The base facilitates the ring-opening of the isatin to form an intermediate that then condenses with the ketone, ultimately leading to the formation of the quinoline ring system.[2][4]

Experimental Protocol: Pfitzinger Synthesis

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established Pfitzinger reaction methodologies.

Materials:

-

5-Chloroisatin

-

1-(3,4-dimethylphenyl)ethan-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Addition of Reactants: To the basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will cause the product, this compound, to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Chloroisatin | C₈H₄ClNO₂ | 181.58 | Reactant |

| 1-(3,4-dimethylphenyl)ethan-1-one | C₁₀H₁₂O | 148.20 | Reactant |

| Potassium Hydroxide | KOH | 56.11 | Base |

| This compound | C₁₈H₁₄ClNO₂ | 311.76 | Product |

Visualizing the Synthesis and Mechanism

To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.

Caption: A flowchart of the experimental workflow for the synthesis.

Caption: The mechanism of the Pfitzinger quinoline synthesis.[1][2]

References

An In-Depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

While specific quantitative data for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is not available, the following table summarizes its basic identifiers and highlights the properties that would be critical to determine for research and development purposes.

| Property | Value | Source |

| CAS Number | 445289-11-2 | ECHEMI |

| Molecular Formula | C₁₈H₁₄ClNO₂ | ECHEMI |

| Molecular Weight | 311.76 g/mol | ECHEMI |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Hazard Classification | Irritant | ECHEMI |

Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions such as the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Synthesis

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 5-chloroisatin would be reacted with 1-(3,4-dimethylphenyl)ethan-1-one.

-

Base Hydrolysis of Isatin: In a round-bottom flask, dissolve 5-chloroisatin (1.0 equivalent) in an aqueous solution of a strong base, such as 30-40% potassium hydroxide.

-

Addition of Ketone: To the resulting solution, add 1-(3,4-dimethylphenyl)ethan-1-one (1.1-1.2 equivalents).

-

Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol.

Pfitzinger Reaction Workflow

Caption: Generalized workflow for the Pfitzinger synthesis.

Doebner Synthesis

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. While adaptable, it would be a less direct route for the title compound compared to the Pfitzinger synthesis.

Spectral Characterization (Predicted)

Specific spectral data for the title compound is not available. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region (typically 7.0-8.5 ppm) would likely be complex due to the multiple substituted benzene rings. The two methyl groups on the phenyl ring would appear as singlets, likely in the range of 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 18 carbons. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The aromatic and quinoline carbons would resonate between 110-150 ppm. The methyl carbons would appear upfield, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700-1730 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be seen around 2850-3100 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (311.76 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (44 Da) and the carboxylic acid group (COOH, 45 Da).

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, the quinoline-4-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of this class have shown a range of activities, including:

-

Antitumor Activity: Some quinoline derivatives have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.

-

Anti-inflammatory Activity: Certain quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties.

-

Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and is a target for anticancer and anti-inflammatory drugs.

Due to the absence of specific biological data for the title compound, no signaling pathway diagrams can be provided at this time. Further research would be required to elucidate its biological effects and mechanisms of action.

Hypothetical Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

An In-depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: Synthesis, Physicochemical Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic methodologies and biological activities of closely related 2-aryl-6-chloroquinoline-4-carboxylic acids to provide a predictive framework for its study. This guide covers its chemical structure, a detailed, plausible synthetic protocol via the Pfitzinger reaction, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent, particularly in oncology. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical Structure and Properties

This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 311.76 g/mol |

| CAS Number | 445289-11-2 |

| Predicted LogP | 4.5 - 5.5 |

| Predicted pKa | 4.0 - 5.0 (carboxylic acid) |

| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF |

Synthesis

The most probable and widely used method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

For the synthesis of this compound, the likely precursors are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone .

Proposed Synthetic Scheme:

Caption: Proposed Pfitzinger synthesis of the target compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from established procedures for the synthesis of analogous 6-chloro-2-aryl-quinoline-4-carboxylic acids and should be optimized for the specific reactants.

Materials:

-

5-Chloroisatin

-

1-(3,4-dimethylphenyl)ethanone

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Addition of Reactants: To the basic solution, add 5-chloroisatin (1 equivalent) and 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 36 hours.

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone. d. Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is approximately 3-4. e. The product will precipitate as a solid.

-

Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold deionized water to remove any inorganic salts. c. Dry the product under vacuum. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas, particularly in oncology.

Antiproliferative and Anticancer Activity:

Many derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated potent antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key cellular processes essential for tumor growth and survival.

Potential Signaling Pathways:

-

Histone Deacetylase (HDAC) Inhibition: The quinoline scaffold can serve as a cap group in the design of HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. It is plausible that this compound could exhibit inhibitory activity against one or more HDAC isoforms.

Caption: Potential mechanism via HDAC inhibition.

-

Inhibition of Kinase Signaling Pathways: Quinoline derivatives are known to inhibit various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Other Potential Activities:

-

Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents (e.g., fluoroquinolones). It is possible that this compound may exhibit activity against various bacterial strains.

-

Antiviral and Antimalarial Activity: Historically, quinoline derivatives have been pivotal in the development of antimalarial drugs. The scaffold is also explored for antiviral properties.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro experiments are recommended.

Caption: Recommended workflow for in vitro biological evaluation.

Antiproliferative Assays:

-

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with serial dilutions of the test compound.

-

Incubate for 48-72 hours.

-

Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo®.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

-

Representative IC₅₀ Values for Analogous Compounds:

The following table provides examples of reported IC₅₀ values for structurally related 2-phenylquinoline-4-carboxamide derivatives to illustrate the potential potency.

| Compound Type | Cell Line | Reported IC₅₀ (µM) |

| 2-Phenylquinoline-4-carboxamide derivative | SK-OV-3 (Ovarian Cancer) | 0.5 |

| 2-Phenylquinoline-4-carboxamide derivative | HCT116 (Colon Cancer) | 0.2 |

Mechanism of Action Studies:

-

Cell Cycle Analysis: Treat cells with the compound at its IC₅₀ concentration and analyze the cell cycle distribution by flow cytometry after staining with propidium iodide.

-

Apoptosis Assays: Detect apoptosis induction using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

-

Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., HDAC), perform in vitro enzyme assays to determine the direct inhibitory effect of the compound.

-

Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., Akt, mTOR, p53, acetylated histones) to confirm the mechanism of action at the molecular level.

Conclusion

This compound is a promising, yet understudied, molecule. Based on the chemistry and biological activities of its close analogs, it is a viable candidate for investigation as an anticancer agent, potentially acting through the inhibition of HDACs or critical kinase signaling pathways. The synthetic route via the Pfitzinger reaction is well-established for this class of compounds and provides a clear path for its preparation. This technical guide offers a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing quinoline derivative, with the potential to contribute to the development of new therapeutic agents. All protocols and predicted data should be validated experimentally.

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its various substituted forms, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of molecules. The presence of the carboxylic acid moiety at the 4-position provides a crucial anchor for interacting with biological targets, and the versatility of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the significant biological activities of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details the experimental methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows to aid in drug discovery and development efforts.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).

Quantitative Anticancer Activity Data

The cytotoxic and enzyme inhibitory activities of various quinoline-4-carboxylic acid derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Derivative Description | Cancer Cell Line / Target | IC50 Value | Reference |

| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | K-562 | Induces 51.1% apoptosis | [1] |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT3 | 7.2 µM | [2][3] |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT1 | 32.6 µM | [2][3] |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT2 | 33.5 µM | [2][3] |

| 41 | Quinoline-based analogue | DHODH | 9.71 ± 1.4 nM | [4] |

| 43 | Quinoline-based analogue | DHODH | 26.2 ± 1.8 nM | [4] |

| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | DHODH | 1 nM | [5] |

| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | RAW 264.7 (Macrophage) | 98.2 µg/mL (low cytotoxicity) | [6] |

| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | RAW 264.7 (Macrophage) | 56.8 µg/mL (low cytotoxicity) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials and Reagents:

-

Desired cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quinoline-4-carboxylic acid derivatives (test compounds)

-

MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells (cells in culture medium only).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

Several quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and rapidly proliferating cancer cells are highly dependent on it.[1] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and inhibits cancer cell growth.[1]

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Sirtuin 3 (SIRT3) Inhibition:

Another mechanism of anticancer activity involves the inhibition of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. SIRT3 plays a complex role in cancer, and its inhibition by certain quinoline-4-carboxylic acid derivatives has been shown to induce cell cycle arrest and differentiation in leukemic cell lines.[2][3][10]

Caption: Anticancer mechanism via SIRT3 inhibition.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Description | Microorganism | MIC (µg/mL) | Reference |

| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [6] |

| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [6] |

| Compound 9 | Quinoline derivative | Staphylococcus aureus | 0.12 | [11] |

| Compound 9 | Quinoline derivative | Streptococcus pyogenes | 8 | [11] |

| Compound 9 | Quinoline derivative | Salmonella typhi | 0.12 | [11] |

| Compound 9 | Quinoline derivative | Escherichia coli | 0.12 | [11] |

| Compound 10 | Quinoline derivative | Staphylococcus aureus | 0.24 | [11] |

| Compound 10 | Quinoline derivative | Streptococcus pyogenes | 32 | [11] |

| Compound 10 | Quinoline derivative | Salmonella typhi | 0.12 | [11] |

| Compound 10 | Quinoline derivative | Escherichia coli | 0.12 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[12][13][14]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the agent that inhibits visible growth.

Materials and Reagents:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoline-4-carboxylic acid derivatives (test compounds)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution: Prepare a stock solution of the quinoline-4-carboxylic acid derivative. Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (microorganism in medium without the compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antiviral properties, with some compounds showing potent activity against a range of viruses. A key mechanism of action for their broad-spectrum antiviral activity is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis required for viral replication.[5][15]

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Compound ID | Derivative Description | Virus | EC50 Value | Reference |

| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | VSV | 2 nM | [5] |

| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | WSN-Influenza | 41 nM | [5] |

| C12 | 7-fluoro substituted quinoline carboxylic acid | VSV | 0.110 µM | [15] |

| C13 | 7-bromo substituted quinoline carboxylic acid | VSV | 3.10 µM | [15] |

| C16 | 7-nitro substituted quinoline carboxylic acid | VSV | 1.98 µM | [15] |

| G07 | 4-[(Quinolin-4-yl)amino]benzamide derivative | Influenza A/WSN/33 (H1N1) | 0.23 ± 0.15 µM (IC50) | [16] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the antiviral activity of a compound by quantifying the reduction in viral plaques.[17][18]

Principle: A confluent monolayer of host cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death or cytopathic effect known as plaques. The presence of an antiviral compound inhibits viral replication and thus reduces the number and size of the plaques.

Materials and Reagents:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Quinoline-4-carboxylic acid derivatives (test compounds)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the quinoline-4-carboxylic acid derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells and stain them with a suitable dye (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with a proposed mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20]

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity | [10][19] |

Experimental Protocol: LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Quinoline-4-carboxylic acid derivatives (test compounds)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the results from compound-treated cells with those from LPS-stimulated cells without any treatment.

Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway Inhibition:

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinoline-4-carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[21][22][23]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data, protocols, and pathway diagrams presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important class of molecules in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

The Multifaceted Mechanisms of Action of 2-Phenylquinoline-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for this versatile class of compounds, with a primary focus on their anticancer and antibacterial properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved.

Anticancer Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively investigated for their potential as anticancer agents, primarily exerting their effects through the inhibition of two key enzymes: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH).

Inhibition of Histone Deacetylases (HDACs)

A significant mechanism of anticancer activity for certain 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their overexpression is often associated with tumorigenesis.[1][2]

In the context of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety typically serves as the "cap" group, which interacts with the surface of the enzyme's active site.[1][2][3] This interaction is crucial for the molecule's inhibitory activity and selectivity. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream cellular consequences of HDAC inhibition by these compounds include cell cycle arrest and the induction of apoptosis.[3][4]

Notably, some derivatives have been shown to exhibit selectivity for specific HDAC isoforms. For instance, compound D28, a hydroxamic acid-containing derivative, has demonstrated significant selectivity for HDAC3.[1][2]

The inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives initiates a cascade of events leading to anticancer effects. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another well-established anticancer mechanism for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and it is often upregulated in rapidly proliferating cancer cells.[5]

By inhibiting DHODH, 2-phenylquinoline-4-carboxylic acid derivatives deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This ultimately results in S-phase cell cycle arrest and inhibits tumor cell proliferation.[5] The 4-carboxylic acid group of the quinoline scaffold is crucial for this activity, as it is believed to form a salt bridge with key residues in the active site of the DHODH enzyme.

The following diagram illustrates the impact of 2-phenylquinoline-4-carboxylic acid derivatives on the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

Antibacterial Mechanism of Action

While the anticancer mechanisms are well-documented, the antibacterial action of 2-phenylquinoline-4-carboxylic acids is also of significant interest. The primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[6] This mechanism is characteristic of the broader class of quinolone antibiotics.

In silico molecular docking studies of certain 2-phenylquinoline-4-carboxylic acid derivatives against E. coli DNA gyrase B have provided evidence supporting this proposed mechanism.[7] By inhibiting these topoisomerases, the compounds are thought to induce lethal double-strand breaks in the bacterial DNA, leading to cell death.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 2-phenylquinoline-4-carboxylic acid derivatives.

Table 1: HDAC Inhibitory Activity

| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | Reference |

| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | [3] |

| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | [3] |

Table 2: DHODH Inhibitory Activity

| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [3] |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [3] |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [3] |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |

| 5a₄ | 4-methylpiperazin-1-yl | 64 | >256 | >256 | [8][9] |

| 5a₇ | 3-(diethylamino)propylamino | >256 | 128 | >256 | [8][9] |

| 5b₄ | 4-methylpiperazin-1-yl | >256 | >256 | 128 | [9] |

Experimental Protocols

HDAC Enzymatic Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDACs.

-

Reagents and Materials :

-

HeLa cell nuclear extract (as a source of HDACs) or purified recombinant HDAC isoforms.

-

Boc-Lys(Ac)-AMC fluorogenic substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., trypsin and Trichostatin A in assay buffer).

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric microplate reader.

-

-

Procedure :

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the HeLa nuclear extract or purified HDAC enzyme to each well.

-

Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

References

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Review of Synthetic Methodologies for Quinoline-4-Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. The versatile nature of this heterocyclic system and its amenability to chemical modification have made the development of efficient synthetic routes a significant focus of chemical research. This technical guide provides a comprehensive literature review of the core synthetic strategies for quinoline-4-carboxylic acids, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.

The Pfitzinger Reaction

The Pfitzinger reaction, and its variation the Pfitzinger-Borsche reaction, is a classical and powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1]

Reaction Mechanism

The reaction proceeds via a base-induced hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]

Experimental Protocols

Protocol 1.1: Conventional Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid [2]

-

Materials: 5-Chloroisatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH), Deionized Water, Diethyl ether (Et₂O), Hydrochloric acid (HCl) or Acetic acid (AcOH).

-

Procedure:

-

Prepare a 20% aqueous ethanol solution.

-

In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

-

Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

-

Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dissolve the resulting residue in a minimum amount of water.

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove inorganic salts.

-

Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

-

Protocol 1.2: Microwave-Assisted Synthesis [3]

-

Materials: Isatin, Carbonyl compound, 33% aqueous Potassium Hydroxide, Acetic acid.

-

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

To this solution, add the appropriate carbonyl compound (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a specified time (e.g., 9 minutes).

-

After irradiation, cool the vessel to room temperature and filter the solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Data Presentation: Pfitzinger Reaction Scope and Yields

| Isatin Derivative | Carbonyl Compound | Method | Reaction Time | Yield (%) | Reference |

| Isatin | Acetone | Conventional | 24 h | ~30.25 | [3] |

| 5-Chloroisatin | Acetophenone | Conventional | 18-36 h | - | [2] |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave | 9 min | 77-85 | [1] |

| Isatin | Indophenazino fused carbazole | Conventional | 24 h | 73 | [3] |

| 5-Methylisatin | Phenoxyacetone | - | - | - | [4] |

| Isatin | Cyclic Ketones (e.g., Cyclohexanone) | - | - | - | [5] |

The Doebner Reaction

The Doebner reaction is a three-component synthesis that provides a versatile route to 2-substituted quinoline-4-carboxylic acids.[6] It involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[6] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.[7]

Reaction Mechanism

The mechanism is believed to start with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Pyruvic acid then adds to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the final quinoline-4-carboxylic acid.[6]

Experimental Protocols

Protocol 2.1: Modified Doebner Hydrogen-Transfer Reaction [8][9]

-

Materials: Substituted aniline, Substituted aldehyde, Pyruvic acid, Acetonitrile (MeCN), BF₃·OEt₂ or BF₃·THF, Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

-

Stir the reaction mixture at 65 °C for 1 hour.

-

Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Continue to stir the reaction mixture at 65 °C for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by solidification and filtration or by column chromatography on silica gel.

-

Protocol 2.2: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acids [10]

-

Materials: Substituted anilines, Arylaldehydes, Pyruvic acid.

-

Procedure:

-

A mixture of the substituted aniline, arylaldehyde, and pyruvic acid is subjected to microwave irradiation.

-

The reaction is typically complete within 0.5-3 minutes, affording the products in moderate yields.

-

Data Presentation: Doebner Reaction Substrate Scope and Yields

| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent | Method | Yield (%) | Reference |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / MeCN | Conventional | 85 | [9] |

| Aniline | Benzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 85 | [11] |

| 4-Methylaniline | 4-Methylbenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 92 | [11] |

| 4-Methoxyaniline | 4-Methoxybenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 90 | [11] |

| 4-Chloroaniline | 4-Chlorobenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 82 | [11] |

| Various anilines | Various arylaldehydes | - | Microwave | Moderate | [10] |

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[12]

Reaction Mechanism

The reaction starts with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline. The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[12] To obtain the quinoline-4-carboxylic acid, the final decarboxylation step is omitted.

Experimental Protocol

Protocol 3.1: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid [13]

-

Materials: o-Toluidine, Diethyl ethoxymethylenemalonate, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

-

Procedure:

-

Condensation: React o-toluidine with diethyl ethoxymethylenemalonate to form 2-(o-tolylaminomethylene)malonic acid diethyl ester.

-

Cyclization: The intermediate ester is cyclized at high temperature to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester.

-

Hydrolysis: A suspension of the ester (2 mmol) in 4% NaOH hydroalcoholic solution (5 mL) is refluxed for 5 hours.

-

After cooling, the mixture is acidified with concentrated HCl.

-

The solid obtained is collected by filtration, washed with water, and crystallized from ethanol to afford the product. (Yield: 50%)

-

Data Presentation: Gould-Jacobs Reaction Products

| Aniline Derivative | Product | Yield (%) | Reference |

| o-Toluidine | 4-Hydroxy-8-methylquinoline-3-carboxylic Acid | 50 | [13] |

| Aniline | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | - | [12] |

| Substituted anilines | Substituted 4-hydroxyquinolines | High | - |

The Combes Synthesis and Related Reactions

The Combes quinoline synthesis typically produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[7][14] A related and more relevant reaction for the synthesis of quinoline-4-carboxylic acid precursors is the Conrad-Limpach synthesis, which utilizes β-ketoesters.[15]

Reaction Mechanism (Conrad-Limpach)

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, this forms a β-aminoacrylate (enamine). Subsequent thermal cyclization at high temperatures yields a 4-hydroxyquinoline, which is a tautomer of a 4-quinolone.[15] The ester group at the 3-position can then be hydrolyzed to the carboxylic acid.

Experimental Protocol

Protocol 4.1: General Procedure for Conrad-Limpach Synthesis [16]

-

Materials: Substituted aniline, β-ketoester (e.g., ethyl acetoacetate), Toluene, High-boiling solvent (e.g., diphenyl ether).

-

Procedure:

-

Intermediate Formation: To a solution of the substituted aniline (1.0 eq) in toluene, add the β-ketoester (1.1 eq). Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed. The reaction is typically complete within 2-4 hours.

-

Cyclization: The isolated β-aminoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether). Heat the mixture with stirring to approximately 250-260 °C for 30-60 minutes. The product often precipitates upon cooling.

-

Purification: The crude 4-hydroxyquinoline can be purified by recrystallization.

-

Hydrolysis: The resulting 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH).

-

Data Presentation: Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Product (after hydrolysis) | Yield (%) | Reference |

| 4-Nitroaniline | Ethyl acetoacetate | 4-Hydroxy-2-methyl-6-nitroquinoline-3-carboxylic acid | - | [16] |

| Anilines | β-Ketoesters | 4-Hydroxyquinolines | High | [15] |

General Experimental Workflow

The synthesis of quinoline-4-carboxylic acids, regardless of the specific named reaction, generally follows a common workflow encompassing reaction setup, monitoring, workup, and purification.

Conclusion

The synthesis of quinoline-4-carboxylic acids can be achieved through several robust and versatile methodologies. The Pfitzinger and Doebner reactions offer direct routes from readily available starting materials, while the Gould-Jacobs and Conrad-Limpach syntheses provide access to 4-hydroxyquinoline intermediates that can be readily converted to the desired carboxylic acids. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Modern adaptations, such as the use of microwave irradiation, have significantly improved the efficiency and environmental footprint of these classical reactions, making the synthesis of this important class of compounds more accessible for applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

The Discovery of Novel Quinoline-4-Carboxylic Acid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent discoveries in this class of compounds, focusing on their synthesis, anticancer, and antimicrobial properties. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes.

Core Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acid derivatives has been significantly advanced through the refinement of classical methods such as the Doebner and Pfitzinger reactions, as well as the development of novel synthetic routes.[2][3] These methods allow for the creation of diverse libraries of compounds for biological screening.

The Doebner Reaction

A versatile three-component reaction involving an aniline, an aldehyde, and pyruvic acid, the Doebner reaction is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4][5] Modern modifications have improved yields and expanded the substrate scope, particularly for anilines with electron-withdrawing groups.[6]

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8] This method is widely used for generating diverse analogs.[8]

Anticancer Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

Recent research has highlighted the significant potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[1][9] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of critical enzymes such as SIRT3 and Dihydroorotate Dehydrogenase (DHODH).[4][10][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel quinoline-4-carboxylic acid derivatives.

| Compound ID | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [10] |

| Compound 41 | DHODH Inhibition | Not specified | 0.00971 | [12] |

| Compound 43 | DHODH Inhibition | Not specified | 0.0262 | [12] |

| Compound 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [9][13] |

| Various | Not specified | HeLa, MCF-7, K-562 | Variable | [9][13] |

Antimicrobial Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[14][15]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected novel quinoline-4-carboxylic acid derivatives.

| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Compound 5a4 | Staphylococcus aureus | 64 | [14] |

| Compound 5a7 | Escherichia coli | 128 | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives are crucial for reproducible research.

Synthesis Protocol: Modified Doebner Reaction

This protocol is adapted from a method developed to improve yields for anilines with electron-withdrawing groups.[6]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Initial Reaction: Reflux the mixture for 1 hour.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Reflux: Continue to reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Purification: Filter the solid product and dissolve it in an aqueous solution of potassium carbonate. Filter the solution to remove any neutral impurities. Acidify the filtrate with acetic acid to precipitate the pure quinoline-4-carboxylic acid derivative. Filter and dry the final product.[14]

Synthesis Protocol: Pfitzinger Reaction

This protocol is a general method for the synthesis of quinoline-4-carboxylic acids from isatin.[8][16]

-

Base Solution: Dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

-

Isatin Addition: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour until the color changes, indicating the formation of the potassium salt of isatinic acid.

-

Carbonyl Compound Addition: Add the carbonyl compound (0.07 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Work-up: After cooling, remove the solvent by rotary evaporation. Add water to dissolve the potassium salt of the product.

-

Extraction: Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[8][17]

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[1][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Visualizing Key Processes and Pathways